molecular formula C8H8N2O B15211030 Isoxazole, 3-methyl-5-(1H-pyrrol-2-yl)- CAS No. 94405-06-8

Isoxazole, 3-methyl-5-(1H-pyrrol-2-yl)-

Cat. No.: B15211030
CAS No.: 94405-06-8
M. Wt: 148.16 g/mol
InChI Key: RDYWXDGLHVIVTL-UHFFFAOYSA-N
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Description

3-Methyl-5-(1H-pyrrol-2-yl)isoxazole is an organic compound with the molecular formula C8H8N2O It is a heterocyclic compound containing both isoxazole and pyrrole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(1H-pyrrol-2-yl)isoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-1H-pyrrole-2-carbaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then cyclized to yield the isoxazole ring.

Industrial Production Methods

While specific industrial production methods for 3-Methyl-5-(1H-pyrrol-2-yl)isoxazole are not widely documented, the general approach would involve optimizing the synthetic route for large-scale production. This includes selecting suitable solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(1H-pyrrol-2-yl)isoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Methyl-5-(1H-pyrrol-2-yl)isoxazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-5-(1H-pyrrol-2-yl)isoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-5-(1H-pyrrol-2-yl)oxazole
  • 3-Methyl-5-(1H-pyrrol-2-yl)thiazole
  • 3-Methyl-5-(1H-pyrrol-2-yl)imidazole

Uniqueness

3-Methyl-5-(1H-pyrrol-2-yl)isoxazole is unique due to its combination of isoxazole and pyrrole rings, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

94405-06-8

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

3-methyl-5-(1H-pyrrol-2-yl)-1,2-oxazole

InChI

InChI=1S/C8H8N2O/c1-6-5-8(11-10-6)7-3-2-4-9-7/h2-5,9H,1H3

InChI Key

RDYWXDGLHVIVTL-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)C2=CC=CN2

Origin of Product

United States

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